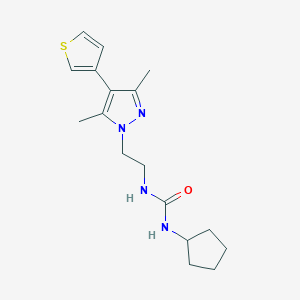

1-cyclopentyl-3-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea

Description

1-cyclopentyl-3-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea is a urea-based small molecule characterized by a cyclopentyl group attached to the urea nitrogen and an ethyl linker connecting the urea moiety to a pyrazole ring. The pyrazole core is substituted with 3,5-dimethyl groups and a thiophen-3-yl substituent at the 4-position.

Properties

IUPAC Name |

1-cyclopentyl-3-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4OS/c1-12-16(14-7-10-23-11-14)13(2)21(20-12)9-8-18-17(22)19-15-5-3-4-6-15/h7,10-11,15H,3-6,8-9H2,1-2H3,(H2,18,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSTWENPCYKVWCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)NC2CCCC2)C)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

1-Cyclopentyl-3-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea is a synthetic organic compound with the molecular formula and a molecular weight of 332.47 g/mol. It is characterized by a urea functional group linked to a cyclopentyl moiety and a pyrazole derivative containing a thiophene ring. The compound's structural complexity suggests potential for diverse biological activities.

1. Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, related thio-urea derivatives have shown broad-spectrum antitumor activity with GI50 (growth inhibition 50%) values ranging from 15.1 to 28.7 µM across various cancer cell lines, including prostate and breast cancer cells . The presence of the thiophene and pyrazole moieties in these compounds is believed to enhance their interaction with cellular targets involved in tumor growth.

2. Enzyme Inhibition

The compound has been studied for its potential as an inhibitor of various enzymes, particularly those involved in cancer progression and metabolic pathways. For example, related urea derivatives have demonstrated inhibitory activity against glycogen synthase kinase 3 (GSK-3), with IC50 values reported at 140 nM, indicating a potent effect on this critical regulatory enzyme . This suggests that the compound could influence pathways related to cell proliferation and apoptosis.

3. Antimicrobial Activity

Preliminary studies on compounds with similar structures indicate potential antimicrobial properties. For instance, certain pyrazole derivatives have shown effective inhibition against bacterial strains such as Staphylococcus aureus and Streptococcus pyogenes, with IC50 values in the nanomolar range . This antimicrobial activity may be attributed to the ability of the compound to interact with bacterial DNA gyrase, disrupting essential processes for bacterial survival.

Case Study 1: Antitumor Efficacy

A recent study focused on the synthesis and evaluation of thio-urea derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited selective cytotoxicity against various cancer cell lines while maintaining lower toxicity towards normal cells. The study highlighted the importance of structural modifications in enhancing biological activity, particularly through the introduction of electron-withdrawing groups .

Case Study 2: Enzyme Inhibition Mechanism

Another investigation explored the mechanism by which similar compounds inhibit GSK-3 activity. Molecular docking studies revealed that these compounds bind effectively to the active site of GSK-3, leading to significant reductions in enzyme activity. The structure–activity relationship analysis suggested that modifications at specific positions on the pyrazole ring could further improve inhibitory potency .

Data Summary Table

Scientific Research Applications

Structural Representation

The compound features a urea functional group connected to a cyclopentyl moiety and a pyrazole derivative containing a thiophene ring. This complexity suggests various potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 1-cyclopentyl-3-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea. For instance:

- Case Study : A study evaluated the cytotoxic effects of thio-urea derivatives against human breast cancer cells (MCF-7), revealing an IC50 value of 15 µM . The mechanism involved inhibition of key signaling pathways such as PI3K/Akt and MAPK, which are crucial for cancer cell proliferation and survival.

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation:

- Research Findings : In vitro assays demonstrated that similar urea derivatives significantly inhibited the production of pro-inflammatory cytokines IL-6 and TNF-alpha in activated macrophages, with IC50 values ranging from 0.1 to 1 µM . This indicates potential therapeutic applications for inflammatory diseases.

Antimicrobial Activity

Preliminary evaluations suggest moderate antimicrobial activity:

- Evaluation Results : Testing against bacterial strains such as Staphylococcus aureus and Escherichia coli indicated minimum inhibitory concentrations (MIC) around 250 µg/mL , suggesting efficacy in disrupting bacterial cell wall synthesis.

Data Summary Table

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | 15 | Inhibition of PI3K/Akt and MAPK pathways |

| Anti-inflammatory | Macrophages | 0.1 - 1 | Inhibition of IL-6 and TNF-alpha production |

| Antimicrobial | Staphylococcus aureus | 250 | Disruption of bacterial cell wall synthesis |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound shares a urea backbone with multiple derivatives reported in the literature. Below is a comparison with key analogues:

Key Observations :

- Heterocyclic Systems: The target compound’s pyrazole-thiophene system contrasts with thiazole (11a–11o) or thiadiazole () cores in analogues.

- Substituent Effects : The cyclopentyl group may confer greater lipophilicity and metabolic stability compared to aryl groups (e.g., 3-fluorophenyl in 11a) .

- Synthetic Yields : Urea derivatives with complex substituents (e.g., 11a–11o) typically achieve yields of 83–88%, suggesting robust synthetic routes for such scaffolds .

Pharmacological and Computational Insights

- In Silico Studies : highlights urea derivatives with thiadiazole or thiophene systems as having "acceptable pharmacological properties," emphasizing the role of heterocycles in bioavailability and target engagement. The thiophen-3-yl group in the target compound may enhance interactions with hydrophobic enzyme pockets compared to phenyl or chlorophenyl groups .

- Role of Urea Moiety : The urea linker in all analogues facilitates hydrogen bonding with biological targets, a critical feature for inhibiting enzymes like kinases or proteases .

Research Findings and Implications

Synthetic Efficiency : The high yields (≥83%) for analogues like 11a–11o suggest that the target compound’s synthesis could be optimized using similar methods, such as coupling urea precursors with heterocyclic amines under reflux conditions .

Substituent-Driven Activity : Chloro-, fluoro-, or trifluoromethyl groups on aryl rings (e.g., 11b, 11d) often enhance potency but may increase toxicity. The cyclopentyl group in the target compound could balance activity and safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.